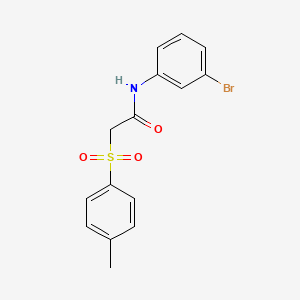

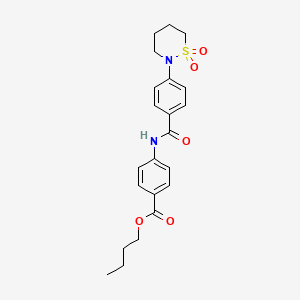

![molecular formula C24H17F2N3O2S B2999419 2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-45-2](/img/structure/B2999419.png)

2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a chemical compound . It is a derivative of 2,6-Difluorobenzoic acid . Pyrazoles, which are heterocyclic chemical compounds, have been used as a scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with electrophilic and nucleophilic reagents . For instance, a pyrazoline derivative was synthesized through a two-step substitution reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a two-step substitution reaction .科学的研究の応用

Synthesis and Potential PET Agent Development

One significant application of related chemical structures involves the synthesis of potential PET (Positron Emission Tomography) agents for imaging in cancers. For instance, compounds structurally similar to the one have been synthesized with potential application in imaging B-Raf(V600E) mutations in cancers. This synthesis process involves multiple steps, yielding compounds designed for radiolabeling and subsequent use in PET imaging to target specific cancer mutations, showcasing the compound's role in advancing diagnostic imaging techniques in oncology (Wang et al., 2013).

Heterocyclic Synthesis

The compound's structural framework also facilitates heterocyclic synthesis, contributing to the development of novel organic compounds. Research in this area explores the reactivity of similar compounds toward different nucleophiles, yielding a variety of heterocyclic derivatives. These synthetic pathways are crucial for creating new molecules with potential therapeutic applications, illustrating the compound's importance in medicinal chemistry research (Mohareb et al., 2004).

Fused Heterocycles Incorporating Trifluoromethyl Moiety

Another research application involves the microwave-assisted synthesis of fused heterocycles, incorporating the trifluoromethyl group. This research focuses on reacting specific precursors with aminopyrazole, aminotriazole, and benzimidazole derivatives to yield trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine and other heterocycles. These synthetic strategies are pivotal in developing new compounds with enhanced chemical and physical properties, demonstrating the compound's utility in organic synthesis and material science (Shaaban, 2008).

Antipathogenic Activity and Novel Syntheses

Research into the antipathogenic properties and novel synthetic routes of compounds structurally similar or related to the query compound reveals their potential in creating antimicrobial agents. Studies have synthesized and characterized new derivatives, examining their interactions with bacterial cells and evaluating their anti-pathogenic activities. These investigations underscore the compound's relevance in developing novel antimicrobial strategies with potential applications in treating bacterial infections (Limban et al., 2011).

作用機序

While the exact mechanism of action for this compound is not specified, similar compounds have shown a variety of biological and pharmacological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

特性

IUPAC Name |

2,6-difluoro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3O2S/c25-19-7-4-8-20(26)22(19)24(30)27-23-18-13-32-14-21(18)28-29(23)15-9-11-17(12-10-15)31-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIZBGDBPZKZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=C(C=CC=C5F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

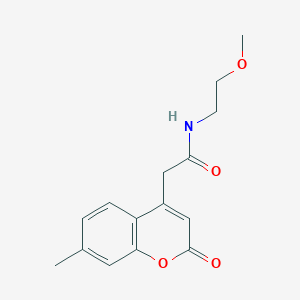

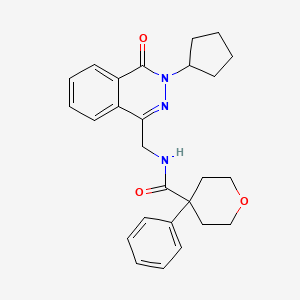

![3-Cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2999337.png)

![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/no-structure.png)

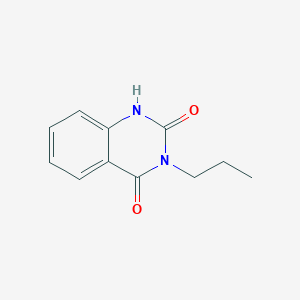

![3-[[(4,4-Difluorocyclohexyl)-methylamino]methyl]-5-(trifluoromethyl)phenol](/img/structure/B2999343.png)

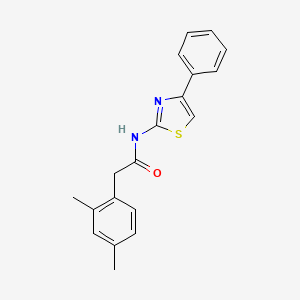

![4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2999345.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999347.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2999349.png)

![4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2999355.png)

![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2999357.png)